3-Acetyl-7-bromo-benzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrOS |
|---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
1-(7-bromo-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrOS/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11/h2-5H,1H3 |
InChI Key |
DMSFNMWHSXULIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=CC=C2Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Acetyl 7 Bromo Benzo B Thiophene
Reactivity of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is an electron-rich heterocycle that can undergo various reactions typical of aromatic compounds. However, the presence of the acetyl and bromo substituents significantly modulates its reactivity and the orientation of subsequent chemical modifications.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. In benzo[b]thiophene, the thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. The preferred site of attack in unsubstituted benzo[b]thiophene is the C3-position. However, since this position is already occupied in 3-Acetyl-7-bromo-benzo[b]thiophene, electrophilic attack will be directed to other available positions on the bicyclic system.
The regiochemical outcome of electrophilic substitution on this compound is controlled by the combined electronic effects of the two substituents.
3-Acetyl Group: The acetyl group is a moderately deactivating, meta-directing group due to its electron-withdrawing nature (both by induction and resonance). youtube.comlibretexts.org It strongly reduces the electron density of the thiophene ring, making electrophilic attack on the C2-position significantly less favorable.
7-Bromo Group: The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, but it acts as an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex) formed during the attack at these positions. organicchemistrytutor.comlibretexts.org
Considering these effects, electrophilic attack is most likely to occur on the benzene portion of the molecule, directed by the C7-bromo substituent. The positions ortho (C6) and para (C4) to the bromine are activated relative to the meta position (C5). Therefore, incoming electrophiles are expected to substitute at the C4 and C6 positions, often yielding a mixture of isomers. rsc.org Studies on similarly substituted systems have confirmed that substitution on the benzene ring is a common outcome when the more reactive positions of the thiophene ring are blocked or deactivated. rsc.orgrsc.org
While specific studies on the nitration, sulfonation, and halogenation of this compound are not extensively documented, predictions can be made based on research on related derivatives. rsc.orgcdnsciencepub.com Nitration of benzo[b]thiophenes substituted with deactivating groups on the thiophene ring typically results in substitution on the benzene ring. rsc.orgnih.gov
For instance, the nitration of 2,3-dibromobenzo[b]thiophen gives a mixture of 4-nitro and 6-nitro derivatives. rsc.org By analogy, the nitration of this compound would be expected to yield a mixture of 3-Acetyl-7-bromo-4-nitro-benzo[b]thiophene and 3-Acetyl-7-bromo-6-nitro-benzo[b]thiophene. Similar regioselectivity would be anticipated for other electrophilic substitution reactions like halogenation and sulfonation under appropriate conditions.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents (Example) | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-Acetyl-7-bromo-4-nitro-benzo[b]thiophene and 3-Acetyl-7-bromo-6-nitro-benzo[b]thiophene |
| Bromination | Br₂ / Acetic Acid | 3-Acetyl-4,7-dibromo-benzo[b]thiophene and 3-Acetyl-6,7-dibromo-benzo[b]thiophene |
| Sulfonation | Fuming H₂SO₄ | this compound-4-sulfonic acid and this compound-6-sulfonic acid |
C-H Activation and Functionalization
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation is a powerful tool for forming new carbon-carbon bonds on aromatic cores. nih.govresearchgate.net For benzo[b]thiophenes, direct arylation often targets the C2 or C3 positions. acs.org
In this compound, the C3 position is blocked. Therefore, C-H activation would primarily target the C2 position. Research has shown that C3-substituted benzo[b]thiophenes can effectively undergo C-H functionalization at the C2 position. The presence of the acetyl group at C3 is generally tolerated in such transformations. These reactions typically employ a palladium catalyst, a suitable ligand, and a base to facilitate the C-H bond cleavage and subsequent coupling with a partner, such as an aryl halide.
Reactions Involving the Bromo Substituent
The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on aryl halides, where a nucleophile directly replaces the halide, is generally difficult and requires strong activation from electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the deactivating acetyl group is meta to the bromine, providing no resonance stabilization for a potential Meisenheimer complex intermediate. researchgate.netnih.gov Consequently, classical SNAr reactions at the C7 position are expected to be unfavorable.
However, the C7-bromo substituent is highly amenable to a variety of powerful transition-metal-catalyzed cross-coupling reactions. These reactions are the most common and effective methods for the functionalization of this position. Common examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, introducing aryl or vinyl groups. nih.gov
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties. researchgate.net
Heck Coupling: Palladium-catalyzed reaction with alkenes. researchgate.net
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents. researchgate.net
Additionally, the bromine can be converted into an organometallic reagent through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium). The resulting 7-lithio-benzo[b]thiophene intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
Table 2: Examples of Cross-Coupling Reactions at the C7-Position
| Reaction Name | Coupling Partner | Reagents (Example) | Product Type (at C7) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-benzo[b]thiophene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-benzo[b]thiophene |
| Heck | Alkene (CH₂=CHR') | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Alkenyl-benzo[b]thiophene |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 7-Amino-benzo[b]thiophene |
| Lithiation/Quench | n-BuLi then E⁺ (e.g., CO₂) | 1. n-BuLi, THF, -78 °C2. CO₂ | 7-Carboxy-benzo[b]thiophene |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position of the benzo[b]thiophene core serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. Although direct examples for this compound are not extensively detailed, the reactivity of other brominated benzo[b]thiophenes in Suzuki-Miyaura couplings is well-documented. For instance, various aryl and heteroaryl groups can be introduced at the site of the bromine atom.
The general reaction involves the coupling of the bromo-benzothiophene with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatic Compounds
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 | Arylboronic acid | Aryl-substituted derivative |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | Heteroarylboronic acid | Heteroaryl-substituted derivative |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 90 | Vinylboronic acid | Vinyl-substituted derivative |
Note: This table represents typical conditions for Suzuki-Miyaura reactions on bromo-aromatic systems and serves as a predictive model for the reactivity of this compound.
The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-benzothiophene with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing vinyl-substituted benzo[b]thiophenes.
The Sonogashira coupling , on the other hand, involves the reaction of the bromo-benzothiophene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction provides a direct route to alkynyl-substituted benzo[b]thiophenes, which are valuable intermediates for further transformations. nih.gov
Table 2: General Conditions for Heck and Sonogashira Coupling Reactions
| Reaction | Catalyst | Ligand/Co-catalyst | Base | Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | THF / DMF | Room Temp - 60 |
Note: This table illustrates common conditions for Heck and Sonogashira reactions involving aryl bromides, which are applicable to this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental for synthesizing arylamines from aryl halides. In the context of this compound, this reaction would allow for the introduction of various primary and secondary amines at the C7 position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the nature of the amine coupling partner.
The introduction of a cyano group at the C7 position of this compound can be achieved through palladium- or nickel-catalyzed cyanation reactions. This transformation typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a suitable catalyst system. The resulting 7-cyano derivative is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups.
Organometallic Reagent Formation (e.g., Grignard, Organolithium)
The bromine atom at the C7 position can be utilized to form organometallic reagents, such as Grignard or organolithium species.
The Grignard reagent can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). However, the presence of the acetyl group, which is an electrophilic carbonyl, can complicate this reaction. The Grignard reagent, being a strong nucleophile, could potentially react with the acetyl group of another molecule. To circumvent this, the acetyl group may need to be protected prior to the formation of the Grignard reagent.
Alternatively, organolithium species can be generated via lithium-halogen exchange by treating the bromo-benzothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. Similar to the Grignard reagent, the resulting organolithium compound is a potent nucleophile and can be used to react with a wide range of electrophiles to introduce new substituents at the C7 position. Again, protection of the acetyl group is often necessary to avoid intramolecular or intermolecular side reactions.
Transformations of the Acetyl Group
The acetyl group at the C3 position of the benzo[b]thiophene ring is a versatile functional group that can undergo a variety of chemical transformations.
Table 3: Potential Transformations of the Acetyl Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation (Haloform Reaction) | NaOH, Br₂ | Carboxylic Acid |
| Reduction | NaBH₄, MeOH | Secondary Alcohol |
| Reductive Amination | Amine, NaBH₃CN or H₂, Pd/C | Amine |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |
| Aldol (B89426) Condensation | Aldehyde, NaOH or LDA | α,β-Unsaturated Ketone |
| Thionation | Lawesson's Reagent | Thioacetyl |
These reactions allow for the modification of the acetyl group to introduce a range of other functionalities, further expanding the synthetic utility of this compound as a building block in organic synthesis. For example, reduction of the acetyl group to a secondary alcohol, followed by further reactions, can lead to the synthesis of chiral compounds.
Reduction Reactions to Alcohol and Alkane Derivatives
The carbonyl group of this compound can be readily reduced to either a secondary alcohol or completely to an ethyl group, providing pathways to different classes of derivatives.
Reduction to Alcohol Derivatives: The reduction of the acetyl group to a 1-(7-bromo-benzo[b]thiophen-3-yl)ethanol derivative can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, which upon workup yields the corresponding secondary alcohol.
| Reagent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | 1-(7-bromo-benzo[b]thiophen-3-yl)ethanol | Methanol or ethanol as solvent |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(7-bromo-benzo[b]thiophen-3-yl)ethanol | Anhydrous ether or THF as solvent |
Interactive Data Table: Reduction of this compound to Alcohol
Note: The table above represents expected products based on the known reactivity of methyl ketones.
Reduction to Alkane Derivatives: For the complete reduction of the acetyl group to an ethyl group, more forcing conditions are typically required. The Clemmensen and Wolff-Kishner reductions are classic methods for this deoxygenation.
Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. These strongly acidic conditions might be suitable for the benzo[b]thiophene core, provided there are no other acid-sensitive functional groups.
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. The basic conditions of the Wolff-Kishner reduction offer an alternative to the acidic Clemmensen reduction, which can be advantageous if the substrate is sensitive to acid.
| Method | Reagents | Product |
| Clemmensen Reduction | Zn(Hg), HCl | 3-Ethyl-7-bromo-benzo[b]thiophene |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 3-Ethyl-7-bromo-benzo[b]thiophene |
Interactive Data Table: Reduction of this compound to Alkane
Note: The table above represents expected products based on established deoxygenation methodologies for ketones.
Oxidation Reactions to Carboxylic Acid Derivatives
The acetyl group can be oxidized to a carboxylic acid functional group, yielding 7-bromo-benzo[b]thiophene-3-carboxylic acid. A common method for this transformation of methyl ketones is the haloform reaction. This reaction proceeds by repeated halogenation of the methyl group under basic conditions, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide ion. The use of bromine (Br₂) or iodine (I₂) in the presence of a base like sodium hydroxide would be a typical condition set for this reaction.
| Reaction | Reagents | Product |
| Haloform Reaction | Br₂/NaOH or I₂/NaOH | 7-bromo-benzo[b]thiophene-3-carboxylic acid |
Interactive Data Table: Oxidation of this compound
Note: The product listed is the expected outcome of the haloform reaction on the specified starting material.
Condensation Reactions and Knoevenagel-type Additions
The acetyl group of this compound can participate in condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, which involves the reaction of a ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. alfa-chemistry.com Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate. The reaction typically proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product.
| Active Methylene Compound | Catalyst | Expected Product |
| Malononitrile (CH₂(CN)₂) | Piperidine, β-alanine | 2-(1-(7-bromo-benzo[b]thiophen-3-yl)ethylidene)malononitrile |
| Diethyl malonate (CH₂(COOEt)₂) | Piperidine, Acetic Acid | Diethyl 2-(1-(7-bromo-benzo[b]thiophen-3-yl)ethylidene)malonate |
Interactive Data Table: Knoevenagel Condensation of this compound
Note: The products in this table are predicted based on the general mechanism of the Knoevenagel condensation.
Alpha-Halogenation of the Methyl Group
The methyl group of the acetyl moiety is susceptible to halogenation at the alpha-position under both acidic and basic conditions. This reaction provides a route to α-halo ketones, which are versatile intermediates in organic synthesis. A common reagent for this transformation is N-bromosuccinimide (NBS), often used with a catalytic amount of acid or light initiation for radical pathways. For instance, the bromination of 3-methyl-7-chlorobenzo[b]thiophene using NBS and a radical initiator has been reported. A similar approach would be applicable to this compound to introduce a bromine atom on the methyl group.
| Reagent | Conditions | Product |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | 3-(2-bromoacetyl)-7-bromo-benzo[b]thiophene |
| Bromine (Br₂) | Acetic acid | 3-(2-bromoacetyl)-7-bromo-benzo[b]thiophene |
Interactive Data Table: Alpha-Halogenation of this compound
Note: The expected product is based on the known reactivity of methyl ketones towards alpha-halogenation.
Ring-Opening and Rearrangement Reactions
While the benzo[b]thiophene ring system is generally stable, under certain conditions, ring-opening or rearrangement reactions can occur. Specific literature detailing these transformations for this compound is scarce. However, general principles suggest that strong nucleophiles or highly energetic conditions could potentially lead to the cleavage of the thiophene ring. For instance, some lithiated benzothiophenes have been reported to undergo ring-opening. Rearrangement reactions of acetyl-substituted heterocycles are also known, such as the Willgerodt-Kindler reaction, which involves the conversion of an aryl methyl ketone to a terminal thioamide upon heating with sulfur and an amine. The applicability of such reactions to this compound would require experimental verification.
Stereoselective and Regioselective Derivatization Strategies
Achieving stereoselectivity and regioselectivity in the derivatization of this compound is a key aspect of its synthetic utility.
Stereoselective Derivatization: The reduction of the prochiral acetyl group can be performed stereoselectively to yield a specific enantiomer of the corresponding alcohol. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the enantioselective reduction of ketones. alfa-chemistry.comresearchgate.netorganic-chemistry.orgwikipedia.orgyoutube.com Applying this methodology to this compound would be expected to produce either the (R)- or (S)-1-(7-bromo-benzo[b]thiophen-3-yl)ethanol, depending on the chirality of the CBS catalyst used.
Regioselective Derivatization: The inherent substitution pattern of this compound directs further reactions to specific positions.
Reactions at the Acetyl Group: As discussed in section 3.3, the acetyl group is a primary site for various transformations.
Reactions at the Bromine Atom: The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at this position, demonstrating high regioselectivity.
Reactions on the Benzo[b]thiophene Ring: Electrophilic aromatic substitution on the benzo[b]thiophene ring itself is another possibility. The directing effects of the existing acetyl and bromo substituents would influence the position of the incoming electrophile.
The combination of these selective transformations allows for the programmed functionalization of the this compound scaffold to generate a diverse library of complex molecules.
Advanced Spectroscopic and Computational Analysis
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer profound insights into the molecular properties of benzo[b]thiophene derivatives. By employing sophisticated computational methods, it is possible to model the electronic environment and predict various molecular attributes with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-acetyl-7-methoxy-benzo[b]thiophene, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry.
Table 1: Selected Optimized Geometrical Parameters for 2-acetyl-7-methoxy-benzo[b]thiophene
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| S1-C2 | 1.76 | ||
| C2-C11 | 1.48 | ||
| C11-O12 | 1.23 | ||
| C7-O14 | 1.36 | ||
| O14-C15 | 1.43 | ||
| S1-C2-C3 | 111.4 | ||
| C2-C11-O12 | 121.5 | ||
| C6-C7-O14 | 116.1 | ||
| C7-O14-C15 | 117.8 | ||
| C3-C2-C11-O12 | 0.2 | ||
| C1-C2-C11-C13 | -0.1 |
This interactive table provides a summary of key geometric parameters calculated via DFT.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For 2-acetyl-7-methoxy-benzo[b]thiophene, the HOMO is primarily localized over the benzo[b]thiophene ring system, particularly the sulfur atom and the fused benzene (B151609) ring. This suggests that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed mainly over the acetyl group and the adjacent carbon atoms of the thiophene (B33073) ring. This distribution indicates that nucleophilic attack is most likely to occur at the carbonyl carbon of the acetyl group.
The calculated HOMO-LUMO energy gap is approximately 4.2 eV, which points to a relatively stable molecule with moderate reactivity.
Table 2: FMO Energies and Properties of 2-acetyl-7-methoxy-benzo[b]thiophene
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -2.0 |
This table summarizes the key energy values associated with the frontier molecular orbitals.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).
In the MEP analysis of 2-acetyl-7-methoxy-benzo[b]thiophene, the most negative potential is concentrated around the oxygen atom of the carbonyl group in the acetyl substituent. This region is therefore highly susceptible to electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring show positive potential, making them potential sites for nucleophilic interaction. The sulfur atom within the thiophene ring also exhibits a region of negative potential, albeit less intense than the carbonyl oxygen.
Natural Bond Orbital (NBO) analysis provides detailed information about the distribution of electron density among atoms and the nature of the chemical bonds. For 2-acetyl-7-methoxy-benzo[b]thiophene, NBO analysis reveals significant charge delocalization within the fused ring system.
The analysis shows a notable negative charge on the sulfur atom and the oxygen atoms of the acetyl and methoxy (B1213986) groups, which is consistent with their high electronegativity. The carbon atom of the carbonyl group carries a significant positive charge, making it a strong electrophilic center. Bond order analysis confirms the aromatic character of the benzo[b]thiophene core, with bond orders intermediate between single and double bonds. The C=O bond of the acetyl group exhibits a high bond order, close to a pure double bond.
Theoretical Prediction of Reactivity Parameters
To quantify the reactivity of different atomic sites within the molecule, various reactivity descriptors derived from DFT can be calculated. These parameters help in predicting the most likely sites for chemical reactions.
Fukui functions are used to describe the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. They are powerful tools for identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks.
For 2-acetyl-7-methoxy-benzo[b]thiophene, the condensed Fukui functions indicate that the carbonyl carbon of the acetyl group is the most probable site for a nucleophilic attack. Conversely, the sulfur atom and specific carbon atoms within the benzofuran (B130515) ring are identified as the most likely targets for an electrophilic attack. Local softness indices, which are related to the Fukui functions, further corroborate these predictions, providing a quantitative measure of the reactivity of each atomic site.
Table 3: Condensed Fukui Functions for Selected Atoms in 2-acetyl-7-methoxy-benzo[b]thiophene
| Atom | Fukui Function (f_k^+) for Nucleophilic Attack | Fukui Function (f_k^-) for Electrophilic Attack |
|---|---|---|
| S1 | 0.045 | 0.121 |
| C2 | 0.102 | 0.088 |
| C7 | 0.031 | 0.095 |
| C11 (Carbonyl C) | 0.158 | 0.054 |
This interactive table presents the calculated Fukui function values, highlighting the most reactive sites for nucleophilic and electrophilic attack.
Reaction Pathway Calculations and Transition State Theory
The synthesis of substituted benzo[b]thiophenes can be achieved through various methods, including the electrophilic cyclization of 2-alkynylthioanisole derivatives. organic-chemistry.orgnih.gov For 3-Acetyl-7-bromo-benzo[b]thiophene, a plausible synthetic route could involve the Friedel-Crafts acylation of 7-bromo-benzo[b]thiophene or the cyclization of a suitably substituted precursor.
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed mapping of the potential energy surface for such reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
Kinetic Isotope Effect (KIE) Studies (Computational and Experimental Correlation)
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between isotopes, with heavier isotopes having lower ZPVE.
In the context of forming this compound, a KIE study could be designed to probe the mechanism of, for example, the electrophilic bromination or acylation step. If the breaking of a C-H bond is involved in the rate-determining step of the reaction, substituting hydrogen with deuterium (B1214612) (D) will lead to a primary KIE (kH/kD > 1). The magnitude of this effect can provide insight into the symmetry and nature of the transition state.
Computational KIE: Theoretical calculations can predict KIE values by computing the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. These frequencies are used to calculate the ZPEs, and the difference in activation energies for the two isotopic systems yields the predicted KIE.
Experimental KIE: Experimentally, KIEs can be determined through competition experiments or by independently measuring the reaction rates of the isotopically labeled and unlabeled substrates.
A strong correlation between computationally predicted and experimentally measured KIE values provides robust evidence for a proposed reaction mechanism and transition state structure.
Computational Spectroscopic Characterization
Computational quantum chemistry serves as a powerful predictive tool for characterizing molecules, offering insights that complement and guide experimental work. For this compound, various computational methods can predict its spectroscopic properties.
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹H, ¹³C)
Predicting NMR spectra is a valuable method for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT (e.g., using the B3LYP functional), is a standard approach for calculating NMR chemical shifts. rsc.orgyoutube.comnih.gov The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 1.2-2.0 ppm for ¹³C shifts when compared to experimental data. nih.govd-nb.info Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com
For this compound, a computational study would provide predicted chemical shifts for each unique proton and carbon atom. The expected values would reflect the electronic environment of each nucleus, influenced by the aromatic ring system and the electron-withdrawing effects of the bromo and acetyl substituents. A representative table of predicted values is shown below.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Atom Position | Predicted δ (ppm) | Atom Position | Predicted δ (ppm) |
| H2 | 8.3 - 8.5 | C2 | 135 - 138 |
| H4 | 7.8 - 8.0 | C3 | 130 - 133 |
| H5 | 7.4 - 7.6 | C3a | 139 - 142 |
| H6 | 7.5 - 7.7 | C4 | 125 - 128 |
| CH₃ (Acetyl) | 2.6 - 2.8 | C5 | 126 - 129 |
| C6 | 128 - 131 | ||
| C7 | 118 - 121 | ||
| C7a | 137 - 140 | ||
| C=O (Acetyl) | 190 - 195 | ||
| CH₃ (Acetyl) | 25 - 30 |
Vibrational Frequency Analysis and Infrared (IR) Spectral Prediction
Computational vibrational analysis, typically performed at the same level of theory as geometry optimization (e.g., DFT), calculates the harmonic vibrational frequencies of a molecule. youtube.com These frequencies correspond to the energies of molecular vibrations, such as bond stretching, bending, and torsional motions. The results can be used to generate a predicted Infrared (IR) spectrum, where the intensity of each absorption band is also calculated. researchgate.net This allows for the assignment of experimentally observed IR bands to specific molecular motions. nih.gov
For this compound, key predicted vibrations would include the C=O stretch of the acetyl group, various C-H and C-C stretching and bending modes within the aromatic rings, and the C-Br stretching frequency. A table of representative predicted frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2880 | Weak-Medium |
| C=O Stretch (Acetyl) | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium |
| C-Br Stretch | 650 - 550 | Medium-Strong |
Electronic Transition Analysis and Ultraviolet-Visible (UV-Vis) Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of molecules, which correspond to the absorption of light in the UV-Visible range. mdpi.comyoutube.com The calculation yields the excitation energies (which can be converted to wavelength, λ_max) and the oscillator strengths (f), which are related to the intensity of the absorption bands. researchgate.netresearchgate.netrsc.org
The analysis involves examining the molecular orbitals (MOs) involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an aromatic molecule like this compound, the main absorptions are expected to be π → π* transitions within the conjugated system. The acetyl and bromo substituents will modulate the energies of the molecular orbitals, causing shifts in the absorption maxima compared to the parent benzo[b]thiophene.
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|
| ~310 | > 0.1 | HOMO → LUMO (π → π) |
| ~275 | > 0.1 | HOMO-1 → LUMO (π → π) |
| ~240 | > 0.1 | HOMO → LUMO+1 (π → π*) |
Aromaticity Analysis of the Benzo[b]thiophene System
The benzo[b]thiophene core is an aromatic system, a property that dictates much of its chemical behavior and stability. Aromaticity is a multidimensional concept, and several computational indices are used to quantify it.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 indicates a non-aromatic system. nih.govacs.orgdiva-portal.org
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value (specifically, the NICS(1)_zz component, calculated 1 Å above the ring plane) is indicative of a diatropic ring current and thus aromaticity. nih.govresearchgate.netresearchgate.net
For this compound, these analyses would be applied to both the benzene and thiophene rings. It is expected that the benzene ring would exhibit a higher degree of aromaticity than the thiophene ring. The substituents (bromo and acetyl groups) can cause a slight localized disruption of the π-system, which would be reflected as small changes in the HOMA and NICS values compared to the unsubstituted benzo[b]thiophene.
Structure-Reactivity Relationships from Computational Insights
Computational chemistry offers significant insights into the structure-reactivity relationships of this compound by mapping its electronic landscape. While specific computational studies on this compound are not prevalent, general principles derived from studies on similar benzo[b]thiophene derivatives can be informative.
The presence of an electron-withdrawing acetyl group at the 3-position and a bromine atom at the 7-position significantly influences the electron density distribution across the benzo[b]thiophene core. Density Functional Theory (DFT) calculations on related molecules have shown that such substitutions can create specific sites that are either electron-rich or electron-deficient, thereby dictating the molecule's reactivity towards electrophiles and nucleophiles.
Molecular electrostatic potential (MEP) maps are a common computational tool to visualize these electron density distributions. For this compound, an MEP map would likely show a region of negative potential (electron-rich) around the carbonyl oxygen of the acetyl group, making it a potential site for electrophilic attack. Conversely, the carbon atom of the carbonyl group would exhibit a positive potential (electron-deficient), rendering it susceptible to nucleophilic attack. The bromine atom, being electronegative, would also influence the electronic environment of the benzene ring.
Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide crucial information about the molecule's reactivity. The energy and localization of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization indicate its ability to accept electrons (electrophilicity). In related systems, the HOMO is often localized on the benzo[b]thiophene ring system, while the LUMO can be influenced by the electron-withdrawing substituents.
Although detailed computational studies on this compound are needed for a precise understanding, the general principles of computational chemistry suggest a molecule with a rich and varied reactivity profile, governed by the interplay of its fused aromatic rings and functional group substitutions.
Applications and Potential Research Avenues in Chemical Science
Building Block for Advanced Organic Materials
The benzo[b]thiophene moiety is a well-established component in the architecture of high-performance organic materials due to its rigidity, planarity, and electronic properties. The presence of acetyl and bromo substituents on the 3-Acetyl-7-bromo-benzo[b]thiophene scaffold provides synthetic handles to incorporate this core into larger, functional π-conjugated systems.
The development of organic semiconductors (OSCs) is a cornerstone of next-generation electronics. Fused thiophene (B33073) systems, particularly those based on the Current time information in Pasuruan, ID.benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (B83047) (BTBT) scaffold, have demonstrated exceptional performance with high charge carrier mobilities. mdpi.comresearchgate.net
This compound serves as a key precursor for such materials. The bromine atom at the 7-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are fundamental for extending π-conjugation. By coupling with other aromatic or heteroaromatic units, it is possible to construct the larger, planar backbones required for efficient charge transport. For instance, Stille coupling is a common method for synthesizing benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which are solution-processable small molecular organic semiconductors. mdpi.com
The acetyl group at the 3-position offers a secondary site for modification. It can be transformed into various other functional groups to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing of the final semiconductor material. This dual functionality allows for the systematic engineering of material properties.
Table 1: Potential Reactions for Semiconductor Synthesis
| Reaction Type | Functional Group Utilized | Potential Product Class |
|---|---|---|
| Suzuki Coupling | 7-Bromo | Bi-aryl or extended π-systems |
| Stille Coupling | 7-Bromo | Conjugated oligomers and polymers |
| Sonogashira Coupling | 7-Bromo | Aryl-alkynyl conjugated systems |
| Knoevenagel Condensation | 3-Acetyl | Donor-Acceptor chromophores |
The performance of OLEDs and OPVs relies heavily on the electronic characteristics and morphology of the organic materials used in their active layers. Benzo[b]thiophene derivatives are utilized in these devices due to their excellent charge transport capabilities and tunable photophysical properties. mdpi.com
This compound can be elaborated into components for both the emissive layer of OLEDs and the active layer of OPVs. Through cross-coupling reactions at the 7-bromo position, this building block can be integrated into larger molecules with tailored HOMO/LUMO levels to facilitate efficient charge injection, transport, and recombination (in OLEDs) or charge separation (in OPVs). The acetyl group can be used to introduce electron-withdrawing or electron-donating moieties, thereby creating donor-acceptor structures that are crucial for controlling the emission color in OLEDs or for enhancing light absorption and exciton (B1674681) dissociation in OPVs.
Conjugated polymers are a vital class of materials for flexible and printable electronics. The synthesis of these polymers often relies on the polymerization of bifunctional monomers. The bromine atom on this compound makes it a suitable monomer for polycondensation reactions. For example, Stille polymerization is used to create donor-π-bridge-acceptor type copolymers for organic photovoltaic applications, where a brominated monomer is a key ingredient. mdpi.com
By protecting or modifying the acetyl group, the 7-bromo position can be used as a polymerization site. Subsequent deprotection or modification of the acetyl group along the polymer backbone would allow for the introduction of various functionalities, leading to polymers with tailored properties such as enhanced solubility, specific sensory capabilities, or improved charge-transport characteristics.
Synthetic Intermediate in Complex Molecule Synthesis
Beyond materials science, the unique reactivity of this compound makes it a powerful tool for the construction of complex molecular architectures, including polycyclic systems and diverse compound libraries.
Fused heterocyclic systems are privileged structures in medicinal chemistry and materials science. Benzo[b]thiophenes are frequently used as starting points for creating more complex, multi-ring structures. A notable strategy involves the use of an acetyl group to construct new rings. For instance, 2-acetylbenzo[b]thiophene can be used to assemble benzo[b]thiophene-fused N-heterocycles like azocinones and azoninones through processes involving condensation and subsequent Friedel-Crafts cyclization.
The 3-acetyl group of this compound can similarly participate in a variety of cyclization reactions. It can undergo condensation with various reagents to form an enone, which can then be subjected to intramolecular cyclization to build a new ring fused to the benzo[b]thiophene core. The 7-bromo substituent provides a handle for further annulation, for example, through palladium-catalyzed intramolecular C-H activation or other cyclization strategies, leading to the formation of elaborate polycyclic aromatic or heteroaromatic systems.
Table 2: Potential Cyclization Strategies
| Reactive Site(s) | Reaction Sequence | Resulting Structure Type |
|---|---|---|
| 3-Acetyl | Condensation followed by intramolecular cyclization (e.g., Friedel-Crafts, Nazarov) | Fused carbocycles or heterocycles |
| 7-Bromo and C-H bond | Intramolecular Heck reaction or Buchwald-Hartwig amination | Fused nitrogen or oxygen heterocycles |
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov An ideal synthon for DOS possesses multiple reactive sites that can be selectively addressed to generate a wide array of products from a common starting material.
With its two chemically distinct functional groups—the electrophilic carbon of the acetyl group and the carbon atom bearing the bromo substituent, which is reactive in cross-coupling—this compound is an excellent scaffold for DOS. One can envision a synthetic scheme where the bromine is first used in a variety of coupling reactions (e.g., with a range of boronic acids in Suzuki coupling) to introduce a first point of diversity. The resulting library of 7-aryl/alkenyl-3-acetylbenzo[b]thiophenes can then be subjected to a second set of reactions at the acetyl group (e.g., reduction, olefination, condensation) to introduce a second point of diversity. This approach allows for the rapid generation of a large and structurally complex library of compounds based on the benzo[b]thiophene core.
Development of Novel Catalytic Ligands and Systems
The benzo[b]thiophene scaffold is a cornerstone in the design of ligands for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The functional groups on this compound offer multiple avenues for its development as a sophisticated ligand.
The bromo-substituent at the 7-position is a prime site for engaging in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. While often used as a substrate for functionalization, this position can also serve as an anchor point for constructing more complex, multidentate ligand systems. For example, coupling reactions can be employed to attach phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups, transforming the parent molecule into a bespoke ligand.
The acetyl group at the 3-position introduces a hard oxygen donor atom, which can coordinate with metal centers. This allows for the potential creation of bidentate [S, O] or even tridentate ligands if further modified. The combination of the 'soft' sulfur atom of the thiophene ring and the 'hard' oxygen of the acetyl group makes these potential ligands interesting for catalysis, as they can stabilize different oxidation states of a metal center or create a unique electronic environment to promote specific chemical transformations.
Research into palladium-catalyzed reactions has demonstrated the efficiency of benzo[b]thiophene derivatives in constructing complex organic molecules. nih.govfrontiersin.org For instance, palladium catalysts are used for the selective arylation of the benzo[b]thiophene core itself, highlighting the compatibility of this heterocyclic system with modern catalytic methods. acs.orgresearchgate.net By extension, this compound could be a precursor to ligands that influence the regioselectivity and efficiency of such catalytic processes.
Table 1: Potential Catalytic Applications of Ligands Derived from this compound
| Catalytic Reaction | Potential Ligand Feature | Rationale |
| Suzuki-Miyaura Coupling | Phosphine-functionalized benzo[b]thiophene | The bromo-position allows for the introduction of phosphine moieties, creating effective ligands for palladium-catalyzed C-C bond formation. frontiersin.org |
| Heck Coupling | Bidentate [S, O] coordination | The thiophene sulfur and acetyl oxygen can chelate to a metal center, potentially enhancing catalyst stability and activity. |
| C-H Activation | Sterically demanding benzo[b]thiophene backbone | The rigid and planar benzo[b]thiophene structure can be used to control access to the metal center, influencing the selectivity of C-H functionalization reactions. acs.org |
Applications in Agrochemical Research (as synthetic targets/building blocks)
Substituted benzo[b]thiophene derivatives are recognized as crucial intermediates and target structures in the field of agrochemicals. researchgate.net Their inherent biological activity, particularly their antifungal properties, makes them attractive scaffolds for the development of new crop protection agents.
The this compound molecule serves as a versatile building block for synthesizing more complex potential agrochemicals. The bromo- and acetyl- functionalities are chemical handles that allow for a wide range of synthetic modifications. The bromo group can be readily converted into other functional groups or used as a point of attachment for other molecular fragments through cross-coupling reactions. The acetyl group can undergo various transformations, such as reduction, oxidation, or condensation reactions, to build diverse molecular architectures.
Studies have shown that 3-halobenzo[b]thiophenes can be synthesized efficiently and exhibit promising antifungal and antibacterial activity. nih.gov This suggests that derivatives of this compound could be targets in screening programs for new agrochemicals. The synthesis of related compounds like 3-bromomethyl-7-chlorobenzo[b]thiophene for industrial applications underscores the relevance of halogenated benzo[b]thiophenes as key synthetic intermediates. google.comwipo.int
Table 2: Synthetic Utility in Agrochemical Research
| Functional Group | Type of Reaction | Potential Agrochemical Target |
| 7-Bromo | Suzuki-Miyaura Coupling | Fungicidal bi-aryl compounds |
| 7-Bromo | Nucleophilic Substitution | Introduction of thioether or amine linkages found in some pesticides |
| 3-Acetyl | Condensation with hydrazines | Synthesis of pyrazole-containing fungicides |
| 3-Acetyl | Knoevenagel Condensation | Creation of α,β-unsaturated ketone systems, a common feature in bioactive molecules |
Supramolecular Chemistry Applications (e.g., non-covalent interactions, self-assembly)
The rigid, planar structure of the benzo[b]thiophene core makes it an excellent candidate for applications in supramolecular chemistry and materials science. These molecules can engage in π-π stacking interactions, leading to self-assembly and the formation of ordered structures. Research has specifically highlighted the use of benzo[b]thiophene derivatives in creating self-organizing materials like liquid crystals. researchgate.net
The specific substitution pattern of this compound provides a means to fine-tune these non-covalent interactions. The acetyl and bromo groups are polar and can participate in dipole-dipole interactions and halogen bonding, respectively. These directed interactions can influence the packing of the molecules in the solid state or in liquid crystalline phases.
A study on benzo[b]thiophene-based liquid crystals demonstrated that the molecular structure directly influences the mesomorphic properties. researchgate.net By systematically altering substituents, researchers can control the formation of specific phases (e.g., nematic, smectic) and optimize properties like birefringence for applications in microwave technology. This compound represents a scaffold that could be further functionalized—for instance, by attaching long alkyl chains or other mesogenic units via its reactive handles—to design new materials with tailored self-assembly behaviors. The interplay between π-stacking of the aromatic core and specific intermolecular interactions involving the acetyl and bromo groups could lead to novel supramolecular architectures.
Conclusion and Future Outlook
Summary of Key Synthetic Achievements and Reactivity Patterns
The synthesis of 3-Acetyl-7-bromo-benzo[b]thiophene is most plausibly achieved via the Friedel-Crafts acylation of 7-bromo-benzo[b]thiophene. The reactivity of this compound is characterized by the versatility of its two functional groups. The bromine atom at the 7-position is a key site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The acetyl group at the 3-position allows for further functionalization through standard ketone chemistry.
Identification of Remaining Challenges and Knowledge Gaps in its Chemistry
A significant knowledge gap exists in the experimental data for this compound. There is a lack of published, detailed synthetic procedures, comprehensive spectroscopic characterization, and experimental studies on its reactivity. The development of efficient and regioselective methods for the synthesis of polysubstituted benzo[b]thiophenes, in general, remains a challenge in organic synthesis. researchgate.netresearchgate.net
Recommendations for Future Research Directions
Future research should focus on developing and optimizing synthetic routes to this compound and related derivatives. This could involve exploring alternative synthetic strategies beyond the classical Friedel-Crafts acylation, such as metal-catalyzed C-H activation and functionalization of the benzo[b]thiophene core. researchgate.net
Detailed mechanistic studies of the reactions involving this compound are needed to better understand the influence of the substituents on the reactivity and regioselectivity of the transformations. This would facilitate the rational design of more efficient synthetic protocols.
The synthetic versatility of this compound should be exploited to create a library of novel derivatives. These compounds could then be screened for their potential applications in material science, particularly in the development of new organic electronic materials. ciac.jl.cnnih.gov
Computational modeling can be a powerful tool to predict the electronic, optical, and chemical properties of this compound and its derivatives. ccspublishing.org.cn These theoretical studies can guide synthetic efforts by identifying promising target molecules for specific applications and by providing insights into reaction mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Acetyl-7-bromo-benzo[b]thiophene, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common approach involves iodocyclization of acetylene precursors in dichloromethane (DCM) under argon, followed by purification via column chromatography (Hexane/EtOAc gradients). For brominated derivatives, electrophilic substitution or direct bromination using molecular iodine (I₂) or N-bromosuccinimide (NBS) can be employed . Optimization should focus on reaction time, stoichiometry of halogenating agents, and solvent polarity to minimize side products. Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .
Q. How can researchers ensure purity and structural fidelity during the purification of this compound?
- Methodological Answer : Column chromatography remains the gold standard for purification. Use silica gel with a gradient elution system (e.g., Hexane:EtOAc 9:1 to 7:3) to separate brominated byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and validate structural integrity using high-resolution mass spectrometry (HRMS) and X-ray crystallography if single crystals are obtainable .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Analyze ¹H NMR for acetyl (-COCH₃) proton signals (δ 2.5–2.7 ppm) and aromatic protons influenced by bromine’s deshielding effect. ¹³C NMR should confirm the carbonyl (δ 190–210 ppm) and C-Br (δ 110–130 ppm) environments .
- IR : Identify acetyl C=O stretches (~1680–1720 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .
- UV-Vis : Assess π→π* transitions in the benzo[b]thiophene core (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to compare melting profiles and thermogravimetric analysis (TGA) to detect solvent traces. Solubility studies should use standardized solvents (e.g., DMSO, DCM) under controlled temperatures. Cross-validate data with computational models (e.g., COSMO-RS for solubility prediction) .
Q. What strategies are effective for studying the reactivity of the acetyl and bromine moieties in cross-coupling or functionalization reactions?
- Methodological Answer :
- Bromine Reactivity : Utilize Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) to replace Br with aryl/alkyl groups. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) for regioselectivity .
- Acetyl Reactivity : Perform nucleophilic acyl substitutions (e.g., with Grignard reagents) or reduce to alcohol using NaBH₄. Monitor reaction pathways via in-situ FTIR or GC-MS .
Q. How can computational methods enhance the design of this compound-based materials for electronic or pharmaceutical applications?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (FMOs) to predict redox behavior and band gaps. Use B3LYP/6-31G(d) basis sets for geometry optimization .
- Docking Studies : For drug design, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with high binding affinity and low steric clash .
Q. What experimental designs are recommended for investigating the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
